5-(4-BROMO-2-THIENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-(4-BROMO-2-THIENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of bromine, thienyl, pyrazolyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMO-2-THIENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl-bromo intermediate: Starting with a thiophene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the pyrazolyl intermediate: This can be synthesized by reacting appropriate hydrazines with diketones or β-keto esters.
Formation of the triazolyl ring: This step might involve cyclization reactions using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final assembly: The intermediates are then coupled under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atom or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN₃) for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in transition metal catalysis.
Organic Synthesis: It could be used as a building block for more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: It might be used in studying biological pathways and mechanisms.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(4-BROMO-2-THIENYL)-4H-1,2,4-TRIAZOLE: Lacks the pyrazolyl group.
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOLE: Lacks the thienyl-bromo group.
Properties
IUPAC Name |
3-(4-bromothiophen-2-yl)-4-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5S2/c1-6-8(4-16(2)15-6)17-10(13-14-11(17)18)9-3-7(12)5-19-9/h3-5H,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDBDFZCGDFEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2C(=NNC2=S)C3=CC(=CS3)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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